molecular formula C25H23N5O4S B2961634 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 1203300-40-6

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2961634
CAS No.: 1203300-40-6
M. Wt: 489.55
InChI Key: NRPLNRBIDUDRGU-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Derivatives

The compound under discussion is a complex molecule with potential applications in various fields of scientific research. While the direct references to this specific compound are scarce, insights into similar chemical structures and functionalities provide valuable information on possible applications and interactions.

  • Chemical Reactivity and Derivative Formation : Research into structurally similar compounds reveals a wide range of reactivity and potential for forming derivatives with various biological and chemical properties. For example, studies on furan derivatives demonstrate their ability to undergo reactions leading to new heterocyclic systems, such as the synthesis of thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine derivatives from pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, indicating the versatility of furan-containing compounds in creating bioactive molecules (Sirakanyan et al., 2015).

  • Antimicrobial and Antioxidant Activities : The presence of furan and thiazole moieties in compounds has been associated with significant biological activities. For instance, compounds incorporating furan-2-carboxamide have demonstrated notable antimicrobial activity, highlighting the potential for the development of new antimicrobial agents based on these structural frameworks (Cakmak et al., 2022).

  • Synthetic Routes and Biological Activities : The synthesis of complex molecules containing furan and thiazole units opens up pathways for the creation of novel compounds with potential biological activities. Research on furan-2,3-diones, for example, has led to the discovery of new pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds, indicating the compound's potential as a precursor for biologically active molecules (Ilhan et al., 2005).

  • Anticancer Potential : The exploration of furan and thiazole derivatives for anticancer activities presents a promising area of research. Studies have identified compounds with furan moieties that exhibit cytotoxic activities against various cancer cell lines, underscoring the potential of such compounds in cancer research (Gad et al., 2020).

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-15-4-6-16(7-5-15)23(32)28-25-27-22-17(8-10-20(22)35-25)24(33)26-12-13-30-21(31)11-9-18(29-30)19-3-2-14-34-19/h2-7,9,11,14,17H,8,10,12-13H2,1H3,(H,26,33)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPLNRBIDUDRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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